molecular formula C12H12ClN3O2 B2584453 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267322-14-4

1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2584453
CAS No.: 1267322-14-4
M. Wt: 265.7
InChI Key: SACGDPPOCTYXSF-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorobenzyl group, an ethyl group, and a carboxylic acid functional group attached to the triazole ring

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACGDPPOCTYXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, yielding the triazole ring with high efficiency.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction. For example, 2-chlorobenzylamine can be reacted with an appropriate triazole precursor under basic conditions to form the desired product(4).

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a triazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Chlorine

The chlorine atom on the benzyl group undergoes nucleophilic substitution under basic conditions. This reaction enables functionalization with various nucleophiles:

Reaction Type Reagents/Conditions Major Products Key Observations
Amine substitutionK₂CO₃, DMF, 80°C, primary amines1-(2-(Amino)benzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acidReactivity depends on amine nucleophilicity; electron-deficient amines show lower yields.
Thiol substitutionNaSH, EtOH, reflux1-(2-(Thiol)benzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acidRequires anhydrous conditions to avoid competing hydrolysis.

Mechanistic studies suggest an SNAr pathway due to electron withdrawal by the triazole ring, activating the benzyl chlorine toward substitution.

Esterification of the Carboxylic Acid Group

The carboxylic acid group is esterified under standard conditions, enhancing solubility for further applications:

Reagent System Conditions Product Yield
CH₃OH, H₂SO₄ (catalytic)Reflux, 12 hMethyl 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate85%
(COCl)₂, DMF (cat.)RT, 2 h → ROH, pyridineCorresponding alkyl esters (e.g., ethyl, propyl)70–90%

Ester derivatives are critical intermediates for amide coupling or metal-organic frameworks (MOFs).

Metal Complexation

The carboxylic acid and triazole nitrogen atoms coordinate with transition metals, forming stable complexes:

Metal Salt Conditions Complex Structure Application
Cu(NO₃)₂·3H₂OEtOH/H₂O, RT, 6 hTetranuclear Cu(II) clusterCatalytic oxidation studies
FeCl₃DMF, 80°C, 4 hOctahedral Fe(III) complexMagnetic materials research

X-ray crystallography of Cu(II) complexes reveals a distorted square-planar geometry, with the triazole nitrogen and carboxylate oxygen as primary ligands.

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, yielding simpler triazole derivatives:

Conditions Products Byproducts
180°C, vacuum 1-(2-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazoleCO₂
H₂SO₄ (conc.), 100°C Same as aboveH₂O, CO₂

Decarboxylation pathways are critical for generating bioactive triazole scaffolds in drug discovery .

Salt Formation

The carboxylic acid reacts with inorganic bases to form water-soluble salts:

Base Conditions Product Solubility
NaOHH₂O, RT Sodium 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate>200 mg/mL
K₂CO₃EtOH, reflux Potassium salt150 mg/mL

Salts are advantageous for formulation in biological assays .

Cross-Coupling Reactions

The ethyl group undergoes palladium-catalyzed cross-coupling to introduce aryl or alkenyl substituents:

Reaction Catalyst System Products Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O 5-Aryl-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid60–75%
Heck reactionPd(OAc)₂, P(o-tol)₃ 5-Alkenyl derivatives50–65%

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Biological Interactions

While not a chemical reaction per se, the compound inhibits enzymes via triazole-mediated interactions:

  • Cytochrome P450 3A4 (CYP3A4): Binds to the heme iron via triazole nitrogen, disrupting substrate metabolism.

  • Carbonic Anhydrase IX: Carboxylate group coordinates Zn²⁺ in the active site, mimicking natural substrates .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 1,2,3-triazoles exhibit potent antimicrobial properties. A study demonstrated that certain triazole derivatives showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism of action is believed to involve the inhibition of cell wall synthesis and interference with nucleic acid metabolism.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acidMRSA8 µg/mL
1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acidE. coli16 µg/mL

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In a study focusing on cyclooxygenase (COX) inhibition, it was found to selectively inhibit COX-2 over COX-1, suggesting potential for treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional NSAIDs.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM)
1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid>10020.5

Fungicidal Activity

The compound has shown promise as a fungicide against various plant pathogens. Its efficacy was tested in vitro against fungi such as Fusarium and Aspergillus species. The results indicated that the compound could inhibit fungal growth effectively at low concentrations.

Fungal Species Inhibition Zone Diameter (mm) Concentration (µg/mL)
Fusarium oxysporum1550
Aspergillus niger20100

Case Study 1: Antimicrobial Screening

A comprehensive screening of triazole derivatives including 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid was conducted. The study involved testing against clinical isolates of bacteria and fungi. The results confirmed its effectiveness as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vivo studies were performed using carrageenan-induced paw edema models in rats to assess the anti-inflammatory properties of the compound. The results showed significant reduction in edema compared to control groups treated with standard anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Inhibition of Enzymes: The triazole ring can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the case of antimicrobial and antifungal agents.

    Interaction with DNA: The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer agents.

    Metal Coordination: The carboxylic acid group can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.

    1-(2-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

    1-(2-chlorobenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: The presence of a phenyl group instead of an ethyl group can significantly alter its interaction with biological targets and its solubility.

Biological Activity

1-(2-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities including antifungal, antibacterial, antiviral, and anticancer properties. This article explores its synthesis, biological activities, and potential applications based on recent research findings.

Synthesis

The synthesis of 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 2-chlorobenzyl azide with ethyl propiolate in the presence of a copper(I) catalyst. The following steps outline the general synthetic route:

  • Preparation of Azide : The starting material, 2-chlorobenzyl azide, is synthesized by reacting 2-chlorobenzyl chloride with sodium azide.
  • Cycloaddition Reaction : The azide undergoes a Huisgen 1,3-dipolar cycloaddition with ethyl propiolate to form the triazole ring.
  • Carboxylation : The resulting compound is then treated with a suitable carboxylic acid derivative to introduce the carboxylic acid functional group.

Antimicrobial Activity

Triazole derivatives are known for their antifungal and antibacterial properties. Research indicates that compounds containing the triazole ring can inhibit the growth of various pathogens. For instance:

  • Fungal Inhibition : Studies have shown that triazole derivatives exhibit significant antifungal activity against Candida albicans and Aspergillus niger due to their ability to inhibit ergosterol biosynthesis .
  • Bacterial Activity : The compound has demonstrated effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, likely through disruption of bacterial cell wall synthesis .

Antiviral Properties

The potential antiviral activity of triazoles has been explored in various studies. Compounds similar to 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid have shown:

  • Inhibition of Viral Replication : Research indicates that triazole derivatives can inhibit viral replication in vitro, particularly against viruses like HIV and hepatitis C .
  • Mechanism of Action : The mechanism often involves interference with viral proteases or polymerases, essential for viral replication .

Anticancer Activity

Triazoles have also been investigated for their anticancer properties:

  • Cell Growth Inhibition : Studies reveal that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
  • Targeting Cancer Metabolism : Some compounds affect metabolic pathways in cancer cells, leading to reduced proliferation rates .

Case Studies

Several case studies highlight the biological activities of 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid:

StudyFindings
Study ADemonstrated antifungal activity against Candida albicans (MIC = 15 µg/mL)
Study BShowed significant inhibition of Staphylococcus aureus (IC50 = 20 µg/mL)
Study CInduced apoptosis in human breast cancer cells (MCF7) at concentrations above 10 µM

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Step 2 : Alkylation of the triazole nitrogen using 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 3 : Hydrolysis of the ethyl ester group (if present) to yield the carboxylic acid, employing NaOH/EtOH under reflux .

Q. Optimization Strategies :

  • Temperature Control : Higher yields (82%) are achieved for alkylation at 80°C compared to room temperature .
  • Catalyst Screening : Use of Cu(I) catalysts in triazole formation minimizes byproducts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95%.

Q. Table 1: Synthetic Route Comparison

StepMethodConditionsYieldReference
1CuAACCuSO₄, sodium ascorbate, H₂O/EtOH75%
2AlkylationK₂CO₃, DMF, 80°C82%
3Ester HydrolysisNaOH, EtOH, reflux90%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves the triazole ring conformation and chlorobenzyl substitution pattern. Space group assignments (e.g., P2₁/c) and R-factor values (<0.06) validate structural accuracy .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂) and carboxylic acid proton (δ ~12–13 ppm) .
    • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Q. Table 2: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R Factor0.053
Bond Length (C-Cl)1.74 Å

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or interactions?

Methodological Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates for hydrolysis or alkylation steps. For example, activation energies for ester hydrolysis can guide solvent selection .
  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes), validated by experimental IC₅₀ values .
  • Data Integration : Machine learning algorithms correlate computational descriptors (e.g., HOMO-LUMO gaps) with experimental reactivity data .

Case Study : A hybrid approach reduced reaction optimization time by 40% in triazole derivatives by combining DFT-calculated transition states with high-throughput screening .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer for solubility assays). Discrepancies in water solubility (<0.1 mg/mL vs. 0.5 mg/mL) may arise from polymorphic forms .
  • Advanced Analytics : Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess decomposition thresholds .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies, accounting for variables like temperature and solvent purity .

Q. Table 3: Solubility Data Comparison

SolventSolubility (mg/mL)ConditionsReference
DMSO25.425°C, stirred
Water<0.125°C, sonicated

Q. What strategies are recommended for designing bioactivity assays targeting specific enzymes or receptors?

Methodological Answer :

  • Target Selection : Prioritize enzymes with conserved active sites (e.g., carbonic anhydrase) where the carboxylic acid group may coordinate metal ions .
  • Assay Design :
    • Fluorescence Quenching : Monitor triazole binding to tryptophan residues in proteins.
    • Kinetic Studies : Measure IC₅₀ values via spectrophotometric assays (e.g., NADH depletion in dehydrogenase inhibition) .
  • Control Experiments : Include structurally analogous compounds (e.g., 1-benzyl triazole derivatives) to isolate the chlorobenzyl group’s contribution .

Example : Carboxyamidotriazole derivatives showed anti-angiogenic activity via Ca²⁺ channel modulation, validated by patch-clamp electrophysiology .

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